2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
Description
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (CAS: 1158371-59-5) is a hydrochloride salt of a benzimidazole derivative with the molecular formula C₁₁H₁₁ClN₂O₄ and a molecular weight of 270.67 g/mol. This compound features a benzimidazole core substituted with a carboxyethyl group at position 2 and a carboxylic acid moiety at position 4. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis . It is commercially available with a purity of ≥97% and is utilized in research and industrial settings for developing bioactive molecules .
Properties
Molecular Formula |
C11H11ClN2O4 |
|---|---|
Molecular Weight |
270.67 g/mol |
IUPAC Name |
2-(2-carboxyethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O4.ClH/c14-10(15)4-3-9-12-7-2-1-6(11(16)17)5-8(7)13-9;/h1-2,5H,3-4H2,(H,12,13)(H,14,15)(H,16,17);1H |
InChI Key |
YJUNXLUHYPFWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as glyoxylic acid, under acidic conditions. This reaction forms the benzimidazole core structure.
Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate.
Hydrolysis and Acidification: The ester group is then hydrolyzed to form the carboxylic acid, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl bromoacetate in the presence of potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can also interact with nucleic acids and proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Key Observations:
- Substituent Effects : The carboxyethyl group in the target compound introduces enhanced hydrophilicity compared to analogs with methyl () or isopropyl () groups. This improves aqueous solubility, critical for drug formulation.
- Synthesis : Traditional methods (e.g., HCl-mediated condensation in ) contrast with greener approaches, such as deep eutectic solvents used for 2-hydroxyphenyl derivatives (). The target compound’s synthesis is less documented but likely follows established benzimidazole protocols.
Pharmacological Potential
- Anticancer Applications : Analogs with substituted phenyl groups (e.g., 4-oxo-3-phenylthiazolidin-2-ylidene) show anti-colon cancer activity, implying that substituent polarity and rigidity influence bioactivity .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound offers superior solubility in polar solvents compared to free acids (e.g., Compound 27 in ).
Catalytic and Industrial Relevance
- Catalyst Design : Benzimidazole derivatives like HQBI-SPION () demonstrate utility in palladium-catalyzed reactions, though the target compound’s role in catalysis remains unexplored.
Biological Activity
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride is a synthetic organic compound featuring a benzimidazole core with dual carboxylic acid functionalities. This structural complexity suggests significant potential for various biological activities, particularly in medicinal chemistry and biochemical research.
- Molecular Formula : C₁₁H₁₁ClN₂O₄
- Molecular Weight : 270.67 g/mol
- Solubility : Soluble in water due to polar functional groups, enhancing its applicability in biological systems.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets through the carboxylic acid groups. These groups can participate in hydrogen bonding and ionic interactions, which are crucial for binding to proteins and other biomolecules.
Biological Activities
Research indicates that compounds with benzimidazole structures often exhibit diverse biological properties, including:
- Antioxidant Activity : Potential modulation of oxidative stress pathways, particularly through interactions with the Nrf2-Keap1 signaling pathway.
- Anticancer Properties : Structural similarities with known anticancer agents suggest potential efficacy against various cancer types.
- Antimicrobial Effects : Preliminary studies indicate activity against certain bacterial strains .
Interaction Studies
Preliminary data suggest that this compound may interact with key biological targets, including:
- Keap1-Nrf2 Complex : Inhibition of this protein-protein interaction (PPI) could enhance cellular defense mechanisms against oxidative stress, making it a candidate for treating diseases linked to oxidative damage .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid | C₁₁H₉N₂O₄ | Potential anti-cancer activity |
| 2-Hydroxymethyl-1H-benzimidazole-5-carboxylic acid | C₁₁H₁₂N₂O₃ | Enhanced solubility due to hydroxymethyl group |
| 1H-benzimidazole-5-carboxylic acid | C₉H₈N₂O₂ | Widely studied for various biological activities |
The dual carboxylic acid functionality combined with the benzimidazole core enhances the potential for diverse biological activities compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzimidazole derivatives, providing insights into the potential applications of this compound:
- Antioxidant Studies : Research has shown that compounds inhibiting the Keap1-Nrf2 interaction can significantly reduce oxidative stress markers in cell cultures, suggesting that this compound may have similar effects .
- Anticancer Research : In vitro studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cell lines, a property that may extend to this compound due to its structural characteristics .
- Microbial Inhibition : Initial screening against various bacterial strains has shown promising results, warranting further investigation into its antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
